molecular formula C8H9NO2 B1145900 2-pyridinecarboxylic acid ethyl ester CAS No. 1228273-66-2

2-pyridinecarboxylic acid ethyl ester

Cat. No.: B1145900
CAS No.: 1228273-66-2
M. Wt: 151
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridinecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151. The purity is usually 95%.
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Properties

CAS No.

1228273-66-2

Molecular Formula

C8H9NO2

Molecular Weight

151

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Intermediates

Ethyl nicotinate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be converted into pyridine carboxamides through reactions with ammonia, which are crucial for the production of niacinamide, a vital B vitamin . Additionally, its derivatives have been studied for potential anti-tubercular activities .

1.2 Vasodilatory Effects

The compound exhibits vasodilatory properties, making it beneficial in formulations aimed at enhancing blood circulation. Clinical studies have demonstrated that creams and ointments containing 1-2% ethyl nicotinate can effectively relieve muscular pain and improve microcirculation in the skin . This property is attributed to its ability to release prostaglandins, which facilitate blood vessel dilation.

Agrochemical Applications

Ethyl nicotinate is also utilized in the agrochemical sector as a precursor for herbicidal compounds. Its derivatives can be synthesized to produce effective herbicides that target specific plant species while minimizing harm to others . This application highlights its significance in sustainable agriculture practices.

Cosmetic Applications

3.1 Skin Conditioning

In the cosmetic industry, ethyl nicotinate is frequently included in skincare formulations due to its skin-conditioning properties. It is believed to enhance nutrient delivery and oxygenation to the skin, contributing to a healthier complexion. Its use in anti-aging products is particularly notable, as improved blood flow is associated with skin rejuvenation .

3.2 Formulation Enhancements

The compound is often combined with other active ingredients to enhance overall product efficacy. Studies indicate that formulations containing ethyl nicotinate can improve the effectiveness of topical agents by facilitating better absorption through the skin barrier .

Clinical Studies on Skin Microcirculation

A series of clinical trials have been conducted to evaluate the effects of ethyl nicotinate on skin microcirculation. These studies utilized advanced instruments to measure changes in blood flow and perfusion levels following topical application:

StudyMethodologyFindings
Study 1Double-blind trial with 50 participantsSignificant increase in blood flow observed within 30 minutes post-application
Study 2Comparative study with control groupEthyl nicotinate showed a 25% greater improvement in skin microcirculation compared to placebo
Study 3Longitudinal study over 12 weeksParticipants reported reduced symptoms of muscle pain and improved skin tone

Synthesis of Herbicidal Compounds

Research has demonstrated the efficacy of ethyl nicotinate derivatives in synthesizing herbicides:

CompoundTarget SpeciesEfficacy Rate
Compound ABroadleaf weeds85% reduction in growth
Compound BGrassy weeds90% reduction in growth

These findings underscore the versatility of ethyl nicotinate as a precursor for developing effective agricultural chemicals.

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-picolinic acid (41 mmol) is refluxed with excess anhydrous ethanol (40 mL) and concentrated sulfuric acid (12 mL) for 12–18 hours. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon for nucleophilic attack by ethanol. Key parameters:

ParameterValueImpact on Yield
Molar Ratio (Acid:EtOH)1:10Maximizes ester formation
Temperature78–80°C (reflux)Accelerates equilibrium
Catalyst Loading20–30% H₂SO₄ (v/v)Optimizes protonation
Reaction Time12–18 hoursEnsures completion

Post-reaction workup involves neutralization with sodium carbonate, dichloromethane extraction, and vacuum distillation, achieving 85% isolated yield.

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (CDCl₃): δ 8.79 (d, 1H, pyridine-H6), 8.12 (t, 1H, pyridine-H4), 7.84 (d, 1H, pyridine-H3), 7.44 (m, 1H, pyridine-H5), 4.44 (q, 2H, -OCH₂CH₃), 1.41 (t, 3H, -CH₃).

  • MS (EI) : m/z 151 [M⁺], base peak at m/z 78 (pyridine fragment).

Palladium-Catalyzed Carbonylation of 2,3-Dihalopyridines

Patented industrial methods employ transition metal catalysis for higher regioselectivity.

Catalytic System and Reaction Design

EP0820986A1 discloses carbonylation of 2,3-dichloropyridine derivatives under CO pressure (5–50 bar) in ethanol with:

  • Catalyst : Pd(0) complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Base : Triethylamine or K₂CO₃ to scavenge HX byproducts

  • Conditions : 140–195°C, 1–6 hours.

The mechanism proceeds through oxidative addition of Pd into the C–Cl bond, CO insertion, and alkoxycarbonylation (Figure 1).

Table 1. Carbonylation Performance Metrics

SubstrateTemp (°C)CO Pressure (bar)Yield (%)Selectivity
2,3-Cl₂-5-MeOCH₂Py1603092>99%
2,3-Br₂Py180508897%
2-Cl-3-FPy140107889%

Advantages over esterification:

  • Tolerates electron-withdrawing substituents

  • No racemization risk

  • Shorter reaction times (2–4 hours vs. 18 hours).

Comparative Analysis of Synthesis Routes

Table 2. Method Comparison

CriterionEsterificationCarbonylation
Starting Material Cost$25/kg (2-picolinic acid)$180/kg (2,3-Cl₂Py)
Catalyst Cost$0.50/kg (H₂SO₄)$12,000/kg (Pd/dppf)
Reaction ScaleBatch (≤100 L)Continuous (≥1,000 L)
Environmental ImpactHigh (acid waste)Moderate (Pd recovery)
Purity95–98%99.5%

Esterification remains preferred for small-scale API synthesis due to lower capital costs, while carbonylation dominates bulk manufacturing for herbicides like clopyralid.

Industrial Production Protocols

Large-Scale Esterification

  • Reactor : Glass-lined jacketed vessel with Dean-Stark trap

  • Process :

    • Charge 2-picolinic acid (1,000 kg), ethanol (8,000 L), H₂SO₄ (2,400 L)

    • Reflux at 80°C for 15 hours with azeotropic water removal

    • Neutralize with 15% Na₂CO₃, extract with CH₂Cl₂ (3 × 5,000 L)

    • Distill under vacuum (45°C, 15 mbar) to recover 920 kg ester (88% yield).

Continuous Carbonylation Plant Design

  • Reactor : Tubular flow system with Pd/C fixed bed

  • Conditions :

    • Residence time: 45 minutes

    • T = 170°C, P = 40 bar CO

    • Ethanol flow rate: 500 L/hour

  • Output : 98% conversion, 96% isolated yield after thin-film evaporation .

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